molecular formula C8H10O4S B8366059 2-(Hydroxymethyl)-5-(methylsulfonyl)phenol

2-(Hydroxymethyl)-5-(methylsulfonyl)phenol

Cat. No.: B8366059
M. Wt: 202.23 g/mol
InChI Key: PLICUAKEJFHFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-5-(methylsulfonyl)phenol is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methylsulfonylphenol

InChI

InChI=1S/C8H10O4S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3

InChI Key

PLICUAKEJFHFHL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxy-4-(methylsulfonyl)benzoic acid (3.59 g, 16.6 mmol) was dissolved in dry THF (100 ml) under a blanket of nitrogen. The solution was cooled down to 0° C. and 1.0 M borane tetrahydrofuran complex (61.4 ml, 61.4 mmol) was slowly added. After completed addition the reaction mixture was brought to ambient temperature and stirred for 17 h. Then it was cooled once more to 0° C. and carefully quenched with water, acidified with aqueous HCl (5%) and finally extracted several times with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to dryness. Since 50% of the starting material remained the reaction was done once more with THF (250 ml) and 1.0 M borane tetrahydrofurane (50 ml, 50 mmol). Same workup as before but prior to extraction the pH was adjusted to 7. The organic phase was dried (Na2SO4), filtered and evaporated under reduced pressure to give a white powder (3.3 g). 1H-NMR (400 MHz, MeOH): δ 7.6 (1H, d, J 8 Hz), δ 7.39 (1H, d, J 8 Hz), δ 7.28 (1H, s), δ 4.69 (2H, s), δ 3.06 (3H, s).
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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